molecular formula C22H19F3N4O3 B2895953 3-pentyl-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1359175-82-8

3-pentyl-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2895953
CAS RN: 1359175-82-8
M. Wt: 444.414
InChI Key: GUWDJJRQFOLGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-pentyl-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H19F3N4O3 and its molecular weight is 444.414. The purity is usually 95%.
BenchChem offers high-quality 3-pentyl-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-pentyl-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antitumor Activity : Novel bioactive 1,2,4-oxadiazole natural product analogs, including compounds with the N-phenylmaleimide and N-phenylsuccinimide moieties, have been synthesized and tested for antitumor activity. One of the compounds exhibited potent antitumor activity with a mean IC50 value of approximately 9.4 µM against a panel of 11 cell lines in vitro, demonstrating the potential of 1,2,4-oxadiazole derivatives in cancer research (Maftei et al., 2013).

  • Herbicidal Activity : A series of triketone-containing quinazoline-2,4-dione derivatives have been synthesized and evaluated for their herbicidal activity. These compounds showed promising activity against broadleaf and monocotyledonous weeds, indicating the utility of quinazoline-2,4-dione derivatives in developing new herbicides (Wang et al., 2014).

  • Antimicrobial Activity : Some novel 3-[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones have been synthesized and evaluated for their anticonvulsant and sedative-hypnotic activity. This research showcases the potential of combining oxadiazole and quinazoline moieties for creating compounds with central nervous system (CNS) activity, including antimicrobial properties (Kashaw et al., 2010).

Chemical Synthesis and Characterization

  • Esters with Imidazoquinazoline Ring : The synthesis and quantum-mechanical modeling of esters featuring the imidazo[1,5-c]quinazoline-3,5-dione ring have been explored, demonstrating the versatility of quinazoline derivatives in chemical synthesis and their potential applications in drug design (Hęclik et al., 2017).

Potential Chemotherapeutic Agents

  • Vibrational Spectroscopic Studies and Chemotherapeutic Potential : A study involving vibrational spectroscopic analyses (FT-IR and FT-Raman), along with HOMO-LUMO and NBO analysis, of a 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione, underscores the potential of such compounds in chemotherapeutic applications (Sebastian et al., 2015).

properties

IUPAC Name

3-pentyl-7-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O3/c1-2-3-4-10-29-20(30)16-9-8-14(12-17(16)26-21(29)31)19-27-18(28-32-19)13-6-5-7-15(11-13)22(23,24)25/h5-9,11-12H,2-4,10H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWDJJRQFOLGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-pentyl-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.